Sulfinate vs. Boronate Cross-Coupling Efficiency
The Willis group established that pyridine-2-sulfinates as a reagent class dramatically outperform the corresponding pyridine-2-boronates in palladium-catalyzed cross-coupling. An internal Pfizer survey of medicinal chemists found that for 2-substituted pyridine cross-couplings, <8% of attempted examples achieved a yield of at least 20% when using pyridine-2-boronates [1]. In contrast, the optimized pyridine-2-sulfinate protocol delivered the unsubstituted parent cross-coupled product (2b) in excellent yields from both 4-bromo- and 4-chlorotoluene coupling partners [1]. For the substituted 5-trifluoromethylpyridine-2-sulfinate, products 3f–3l were prepared in high isolated yields across a range of aryl bromide and chloride partners, including sterically demanding ortho-substituted and electronically deactivated substrates [1]. While published quantitative data specific to the 3-CF₃ regioisomer in this exact protocol are not yet available, the study explicitly states that '3- and 4-substituted pyridine variants are also efficient coupling partners' [1]. This class-level superiority over boronates is further supported by the mechanistic study establishing that pyridine-2-sulfinates follow a distinct catalytic cycle with a chelated Pd(II) resting state, whereas carbocyclic sulfinates operate via a different turnover-limiting step [2].
| Evidence Dimension | Cross-coupling success rate (≥20% yield threshold) for 2-substituted pyridine substrates |
|---|---|
| Target Compound Data | Pyridine-2-sulfinate class: demonstrated high isolated yields (typically >70%) across broad scope including aryl bromides and chlorides; 5-CF₃-pyridine-2-sulfinate (3f–l): all products obtained in good to excellent yields [1] |
| Comparator Or Baseline | Pyridine-2-boronates: <8% of attempted examples achieved ≥20% yield in internal Pfizer survey [1] |
| Quantified Difference | Qualitative class-level difference: sulfinates deliver useful cross-coupling where boronates predominantly fail; quantitative direct 3-CF₃ vs. boronate head-to-head data not published |
| Conditions | Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃ (1.5 equiv.), 1,4-dioxane, 150 °C, 3–18 h; 0.2 mmol scale [1] |
Why This Matters
A procurement decision favoring the sulfinate over the boronate is supported by the class-level evidence that pyridine-2-boronates are unreliable for 2-substituted pyridine cross-coupling—a major bottleneck in pharmaceutical synthesis.
- [1] Markovic, T.; Rocke, B. N.; Blakemore, D. C.; Mascitti, V.; Willis, M. C. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chem. Sci. 2017, 8, 4437–4442. View Source
- [2] Drapeau, M. P.; Bahri, J.; Kaeffer, N.; Le Vaillant, F.; Willis, M. C. et al. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. J. Am. Chem. Soc. 2020, 142 (7), 3564–3576. View Source
